molecular formula C23H24FN3O3 B11026111 N-(2,4-dimethylphenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide

N-(2,4-dimethylphenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide

Cat. No.: B11026111
M. Wt: 409.5 g/mol
InChI Key: CBRJWEPDFXEOED-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring, a fluorophenyl group, and a dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as palladium catalysts for coupling reactions and various protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-(2,4-dimethylphenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(2,4-dimethylphenyl)formamide
  • N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide

Uniqueness

N-(2,4-dimethylphenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C23H24FN3O3

Molecular Weight

409.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-3-[2-(4-fluoroanilino)-2-oxoethyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxamide

InChI

InChI=1S/C23H24FN3O3/c1-13-4-9-20(14(2)10-13)27-23(30)19-11-16(22(29)25-15(19)3)12-21(28)26-18-7-5-17(24)6-8-18/h4-10,16H,11-12H2,1-3H3,(H,25,29)(H,26,28)(H,27,30)

InChI Key

CBRJWEPDFXEOED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=O)C(C2)CC(=O)NC3=CC=C(C=C3)F)C)C

Origin of Product

United States

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